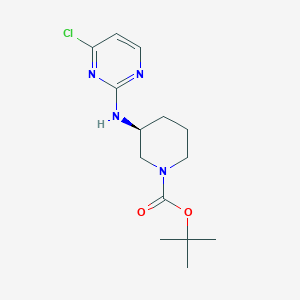![molecular formula C8H18ClN3 B13098400 2-Methyloctahydro-1H-pyrazino[1,2-a]pyrazine hydrochloride](/img/structure/B13098400.png)
2-Methyloctahydro-1H-pyrazino[1,2-a]pyrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyloctahydro-1H-pyrazino[1,2-a]pyrazine hydrochloride is a chemical compound with the molecular formula C8H20Cl3N3. It is a trihydrochloride salt form of 2-Methyloctahydro-1H-pyrazino[1,2-a]pyrazine. This compound is known for its unique structure and properties, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyloctahydro-1H-pyrazino[1,2-a]pyrazine hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of suitable diamines with aldehydes or ketones, followed by hydrochloride salt formation. The reaction conditions often require an inert atmosphere and room temperature to ensure high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and scalability. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and quantity .
Chemical Reactions Analysis
Types of Reactions
2-Methyloctahydro-1H-pyrazino[1,2-a]pyrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms in the hydrochloride salt can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in dry solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups .
Scientific Research Applications
2-Methyloctahydro-1H-pyrazino[1,2-a]pyrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyloctahydro-1H-pyrazino[1,2-a]pyrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methyloctahydro-2H-pyrazino[1,2-a]pyrazine: A closely related compound with similar structure but different salt form.
Octahydro-1H-pyrazino[1,2-a]pyrazine: Lacks the methyl group, leading to different chemical and biological properties.
Uniqueness
2-Methyloctahydro-1H-pyrazino[1,2-a]pyrazine hydrochloride is unique due to its specific structural features, such as the presence of the methyl group and the trihydrochloride salt form.
Properties
Molecular Formula |
C8H18ClN3 |
|---|---|
Molecular Weight |
191.70 g/mol |
IUPAC Name |
2-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine;hydrochloride |
InChI |
InChI=1S/C8H17N3.ClH/c1-10-4-5-11-3-2-9-6-8(11)7-10;/h8-9H,2-7H2,1H3;1H |
InChI Key |
BTIDVEJSFVZMDF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2CCNCC2C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


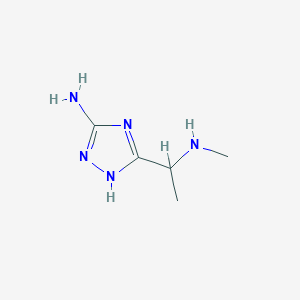
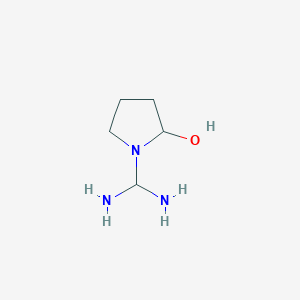


![3-[3-(2-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13098356.png)
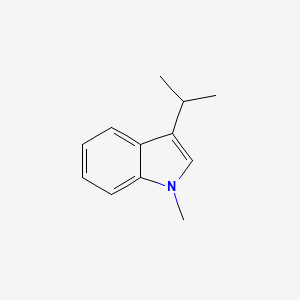
![7-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B13098361.png)
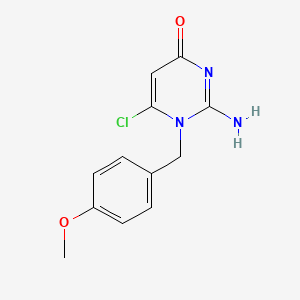

![6-Methyl-5H-imidazo[4,5-d][1,2,3]triazin-4-amine](/img/structure/B13098373.png)

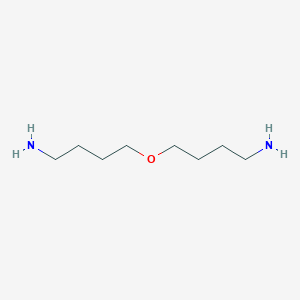
![3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13098392.png)
